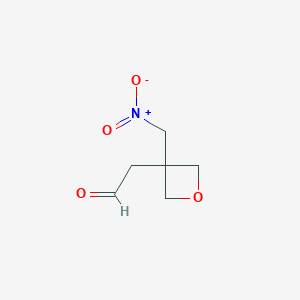
2-(3-(Nitromethyl)oxetan-3-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(Nitromethyl)oxetan-3-yl)acetaldehyde is a chemical compound characterized by the presence of an oxetane ring substituted with a nitromethyl group and an acetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Nitromethyl)oxetan-3-yl)acetaldehyde typically involves the formation of the oxetane ring followed by the introduction of the nitromethyl and acetaldehyde groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxetane ring, followed by nitration and aldehyde formation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(3-(Nitromethyl)oxetan-3-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the nitro group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of 2-(3-(Nitromethyl)oxetan-3-yl)acetic acid.
Reduction: Formation of 2-(3-(Aminomethyl)oxetan-3-yl)acetaldehyde.
Substitution: Formation of derivatives with different functional groups replacing the nitro group.
Scientific Research Applications
2-(3-(Nitromethyl)oxetan-3-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-(Nitromethyl)oxetan-3-yl)acetaldehyde involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can modulate biochemical pathways and influence the compound’s biological activity.
Comparison with Similar Compounds
3-(Nitromethylene)oxetane: A similar compound with a nitromethylene group instead of a nitromethyl group.
2-(3-(Nitromethyl)oxetan-3-yl)acetic acid: An oxidized form of the compound with a carboxylic acid group.
2-(3-(Aminomethyl)oxetan-3-yl)acetaldehyde: A reduced form with an amine group.
Uniqueness: 2-(3-(Nitromethyl)oxetan-3-yl)acetaldehyde is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block for various applications.
Properties
Molecular Formula |
C6H9NO4 |
|---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
2-[3-(nitromethyl)oxetan-3-yl]acetaldehyde |
InChI |
InChI=1S/C6H9NO4/c8-2-1-6(3-7(9)10)4-11-5-6/h2H,1,3-5H2 |
InChI Key |
GRKVUCSWENSOSV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(CC=O)C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-Allyl-5-(3-chloro-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B12114499.png)
![5-[(2-hydroxybenzoyl)amino]pentanoic Acid](/img/structure/B12114504.png)

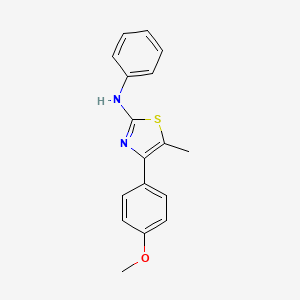
![2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12114522.png)
![2-Thiazolamine, 5-[(4-ethylphenyl)methyl]-](/img/structure/B12114524.png)

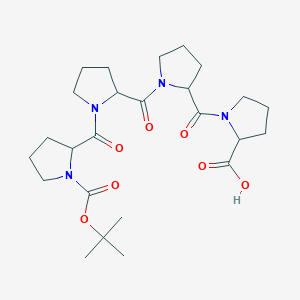
![N4-cyclopropyl-6-(2-ethyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pyrimidine-2,4-diamine](/img/structure/B12114551.png)

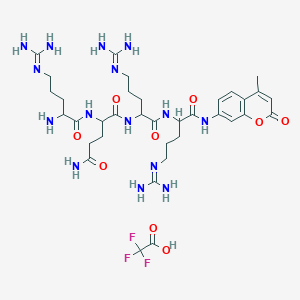
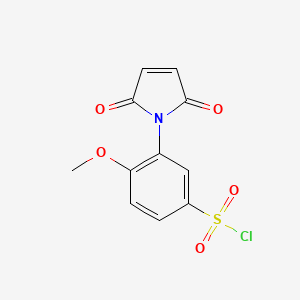
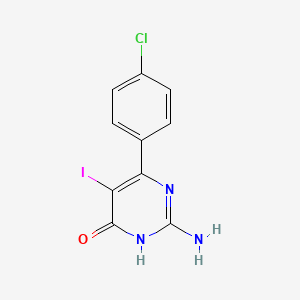
![Pyrazine, 2-chloro-6-[2-(2-pyridinyl)ethoxy]-](/img/structure/B12114570.png)
